Cas no 236389-21-2 (9,9'-Spirobi[fluoren]-2-ylboronic acid)
9,9'-Spirobi[fluoren]-2-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 9,9'-Spirobi[fluoren]-2-ylboronic acid
- 9,9'-Spirobifluorene-2-boronic acid
- 9,9'-Spirobi[9H-fluorene]-2-boronic Acid
- 2-ACETOXY-6-(2-BENZO[1,3]DIOXOL-5-YL-VINYL)-BENZOIC ACID ETHYL ESTER
- 9,9'-spirobi[fluorene]-2-ylboronic acid
- B-9,9'-spirobi[9H-fluoren]-2'-yl- Boronic acid
- Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl-
- 9,9-Spirobi[9H-Fluorene]-2-Boronic Acid
- Boronic acid,B-9,9`-spirobi[9H-fluoren]-2`-yl
- Boronic acid,B-9,9'-spirobi
- 9,9'-spirobi[9H-fluoren]-2'-yl-boronic acid
- 9,9 inverted exclamation mark -Spirobifluorene-2-boronic Acid
- 9,9'-Spirobifluorene-2-boronic acid, 98%,HPLC
- 9,9'-spirobifluorene-2-boronicacid
- GS-5618
- S0831
- Boronic acid, 9,9'-spirobi[9H-fluoren]-2-yl-
- Boronic acid,b-9,9-spirobi[9h-fluoren]-2-yl-
- 9,9'-spirobi[fluorene]-2-ylboronic acid;9,9'-Spirobi[fluoren]-2-ylboronic acid
- DTXSID30626499
- B-9,9'-Spirobi[9H-fluoren]-2'-yl-boronic acid
- 236389-21-2
- AKOS015840825
- SB66610
- Boronic acid, B-9,9'-spirobi[9H-fluoren]-2-yl-
- J-015174
- SCHEMBL797202
- A21344
- FT-0769293
- AC-24453
- {9,9'-SPIROBI[FLUORENE]-2-YL}BORONIC ACID
- SY036441
- CS-W009788
- MFCD13248568
- 9,9'-spirobifluorene-2-ylboronic acid
- C25H17BO2
- DB-014686
- 9,9'-SPIROBI[FLUOREN]-7-YLBORONIC ACID
- WDDLHUWVLROJLA-UHFFFAOYSA-N
- 9,9\\'-spirobi[fluorene]-2-ylboronic acid
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- MDL: MFCD13248568
- Inchi: 1S/C25H17BO2/c27-26(28)16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H
- InChI Key: WDDLHUWVLROJLA-UHFFFAOYSA-N
- SMILES: OB(C1=CC=C2C3C=CC=CC=3C3(C4C=CC=CC=4C4=CC=CC=C34)C2=C1)O
Computed Properties
- Exact Mass: 360.13200
- Monoisotopic Mass: 360.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 1
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.37
- Melting Point: No data available
- Boiling Point: 588.3℃ at 760 mmHg
- Flash Point: 588.365 °C at 760 mmHg
- Refractive Index: 1.758
- PSA: 40.46000
- LogP: 3.70990
9,9'-Spirobi[fluoren]-2-ylboronic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
9,9'-Spirobi[fluoren]-2-ylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
9,9'-Spirobi[fluoren]-2-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S137123-250mg |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | ≥98.0% | 250mg |
¥157.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S137123-1g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | ≥98.0% | 1g |
¥202.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S137123-5g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | ≥98.0% | 5g |
¥652.90 | 2023-09-01 | |
| Alichem | A289000829-1g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | 97% | 1g |
$248.40 | 2023-09-02 | |
| Alichem | A289000829-5g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | 97% | 5g |
$709.67 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0831-5G |
9,9'-Spirobi[9H-fluorene]-2-boronic Acid |
236389-21-2 | 5g |
¥630.00 | 2024-04-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002846-1g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | 98% | 1g |
¥76 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002846-5g |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | 98% | 5g |
¥348 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002846-200mg |
9,9'-Spirobi[fluoren]-2-ylboronic acid |
236389-21-2 | 98% | 200mg |
¥33 | 2024-05-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036441-5g |
9,9’-Spirobifluorene-2-boronic Acid |
236389-21-2 | ≥95% | 5g |
¥445.00 | 2025-04-16 |
9,9'-Spirobi[fluoren]-2-ylboronic acid Suppliers
9,9'-Spirobi[fluoren]-2-ylboronic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 9,9'-Spirobi[fluoren]-2-ylboronic acid
9,9'-Spirobi[fluoren]-2-ylboronic Acid (CAS No. 236389-21-2): A Comprehensive Overview
9,9'-Spirobi[fluoren]-2-ylboronic acid, also known by its CAS registry number 236389-21-2, is a unique organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its spirobi[fluoren] structure, which consists of two fluorene moieties connected through a spiro linkage. The presence of the boronic acid group (-B(OH)₂) further enhances its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The spirobi[fluoren] framework of this compound is notable for its rigid and planar structure, which contributes to its stability and reactivity. The boronic acid functional group is highly reactive and plays a pivotal role in enabling the formation of new carbon-carbon bonds. This makes 9,9'-Spirobi[fluoren]-2-ylboronic acid an invaluable building block in the synthesis of complex molecules, including those with potential applications in optoelectronics and pharmaceuticals.
Recent advancements in synthetic methodologies have significantly improved the accessibility of 9,9'-Spirobi[fluoren]-2-ylboronic acid. Researchers have developed efficient routes to synthesize this compound using palladium-catalyzed coupling reactions and other advanced techniques. These methods not only enhance the yield but also ensure better control over the stereochemistry and regioselectivity of the product.
In terms of applications, 9,9'-Spirobi[fluoren]-2-ylboronic acid has found extensive use in the construction of biaryl compounds, which are critical components in modern drug design. Its ability to participate in cross-coupling reactions has made it a preferred choice for synthesizing heterocyclic compounds with intricate architectures. Additionally, this compound has shown promise in the development of advanced materials such as organic light-emitting diodes (OLEDs) and solar cells due to its unique electronic properties.
The study of 9,9'-Spirobi[fluoren]-2-ylboronic acid has also led to new insights into the mechanistic aspects of boronic acid chemistry. Recent research has explored its reactivity under various reaction conditions, shedding light on how subtle changes in the molecular structure can influence its performance in different chemical transformations. These findings have paved the way for the design of more efficient catalysts and reaction protocols.
Furthermore, the integration of computational chemistry tools has provided deeper understanding into the electronic structure and reactivity patterns of 9,9'-Spirobi[fluoren]-2-ylboronic acid. Quantum mechanical calculations have revealed key insights into the bonding interactions within this molecule, which are essential for predicting its behavior in complex chemical systems.
In conclusion, 9,9'-Spirobi[fluoren]-2-ylboronic acid (CAS No. 236389-21-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it an indispensable tool in both academic research and industrial applications. As ongoing research continues to uncover new facets of its chemistry and utility, this compound is poised to play an even more significant role in shaping the future of molecular design and synthesis.
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